molecular formula C15H13ClN2OS B2760512 2-(Allylthio)-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 316359-78-1

2-(Allylthio)-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No. B2760512
CAS RN: 316359-78-1
M. Wt: 304.79
InChI Key: GUSUPKIOFOMKAH-UHFFFAOYSA-N
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Description

2-(Allylthio)-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridine family and is characterized by its unique chemical structure, which makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyridine derivatives, including compounds similar to 2-(Allylthio)-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile, has been a subject of interest for their potential application in developing new materials with unique thermal, optical, and structural properties. Studies have demonstrated methods for synthesizing these compounds and characterizing their structure using spectroscopic and X-ray diffraction techniques, highlighting their potential in various scientific applications (Sadeek et al., 2015), (Jukić et al., 2010).

Antimicrobial Activity

  • Research has also focused on evaluating the antimicrobial properties of pyridine derivatives. These compounds have shown promising antibacterial activity, suggesting their potential use in developing new antimicrobial agents. The structure-activity relationship studies help in understanding how different substitutions on the pyridine ring affect their biological activity (Essam Abdelghani et al., 2017), (Würthner & Yao, 2003).

Optical and Structural Properties

  • The optical and structural properties of pyridine derivatives have been studied to explore their potential applications in photonic devices and materials science. The research includes investigations into their absorption, fluorescence, and crystalline structure, providing insights into their suitability for various technological applications, such as organic semiconductors or photovoltaic materials (Zedan et al., 2020), (Baluja & Talaviya, 2016).

Antioxidant Activity

  • Novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, which are structurally related to the target compound, have been synthesized and evaluated for their antioxidant activity. These studies highlight the potential of such compounds in medicinal chemistry and drug development, particularly for diseases associated with oxidative stress (Salem et al., 2015).

properties

IUPAC Name

4-(4-chlorophenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-2-7-20-15-13(9-17)12(8-14(19)18-15)10-3-5-11(16)6-4-10/h2-6,12H,1,7-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSUPKIOFOMKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

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